

Spectroscopic and Structural Elucidation of Penigequinolone A: A Technical Guide

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Compound of Interest

Compound Name: Penigequinolone A

Cat. No.: B1246237

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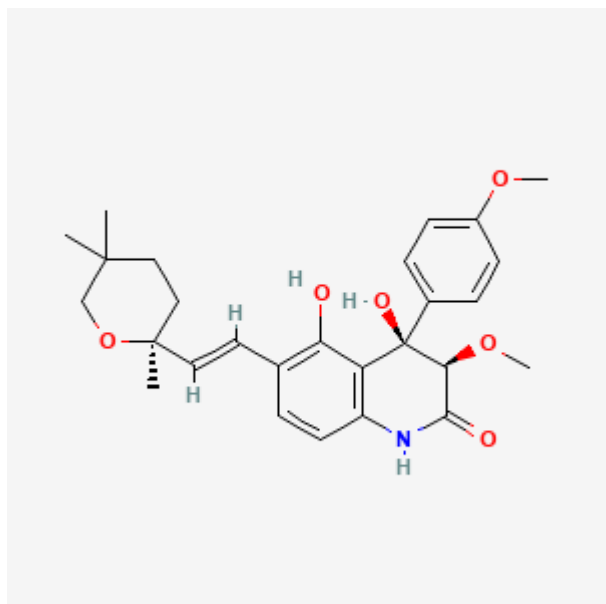
For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a fungal metabolite isolated from *Penicillium* sp., has garnered interest due to its biological activities, including pollen-growth inhibition and insecticidal properties.^[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Penigequinolone A**. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables and outlines the detailed experimental methodologies for its isolation and analysis. Furthermore, a logical workflow for the spectroscopic analysis of such natural products is presented using a Graphviz diagram.

Chemical Structure

Figure 1: Chemical Structure of **Penigequinolone A**



Molecular Formula: $C_{27}H_{33}NO_6$

Molecular Weight: 467.56 g/mol

Spectroscopic Data

The structural elucidation of **Penigequinolone A** was primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Penigequinolone A**. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Ion	m/z $[M+H]^+$	Molecular Formula
Penigequinolone A (calculated)	468.2381	$C_{27}H_{34}NO_6^+$
Penigequinolone A (found)	468.2386	$C_{27}H_{34}NO_6^+$

1H NMR Spectroscopic Data

The 1H NMR spectrum of **Penigequinolone A** reveals signals corresponding to the aromatic, olefinic, and aliphatic protons present in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Position	δ (ppm)	Multiplicity	J (Hz)
3	4.25	d	2.0
7	7.35	d	8.5
8	6.85	d	8.5
1'	6.55	d	16.0
2'	6.20	d	16.0
2''	7.20	d	8.5
3''	6.90	d	8.5
3-OCH ₃	3.45	s	
4''-OCH ₃	3.80	s	
11'	1.25	s	
12'	0.85	s	
13'	1.15	s	
...

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **Penigequinolone A**.

Position	δ (ppm)
2	172.5
3	85.0
4	75.5
4a	120.0
5	155.0
6	125.0
7	130.0
8	115.0
8a	135.0
1'	132.0
2'	128.0
1''	130.0
2''	129.0
3''	114.0
4''	159.0
3-OCH ₃	58.0
4''-OCH ₃	55.5
...	...

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

Experimental Protocols

Isolation and Purification

Penigequinolone A was isolated from the mycelial mats of *Penicillium* sp. No. 410. The general procedure is as follows:

- Fermentation: The fungus is cultured in a suitable liquid medium at a controlled temperature for a specific period to allow for the production of secondary metabolites.
- Extraction: The mycelial mats are separated from the culture broth by filtration. The mats are then extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate).
 - Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure **Penigequinolone A**.

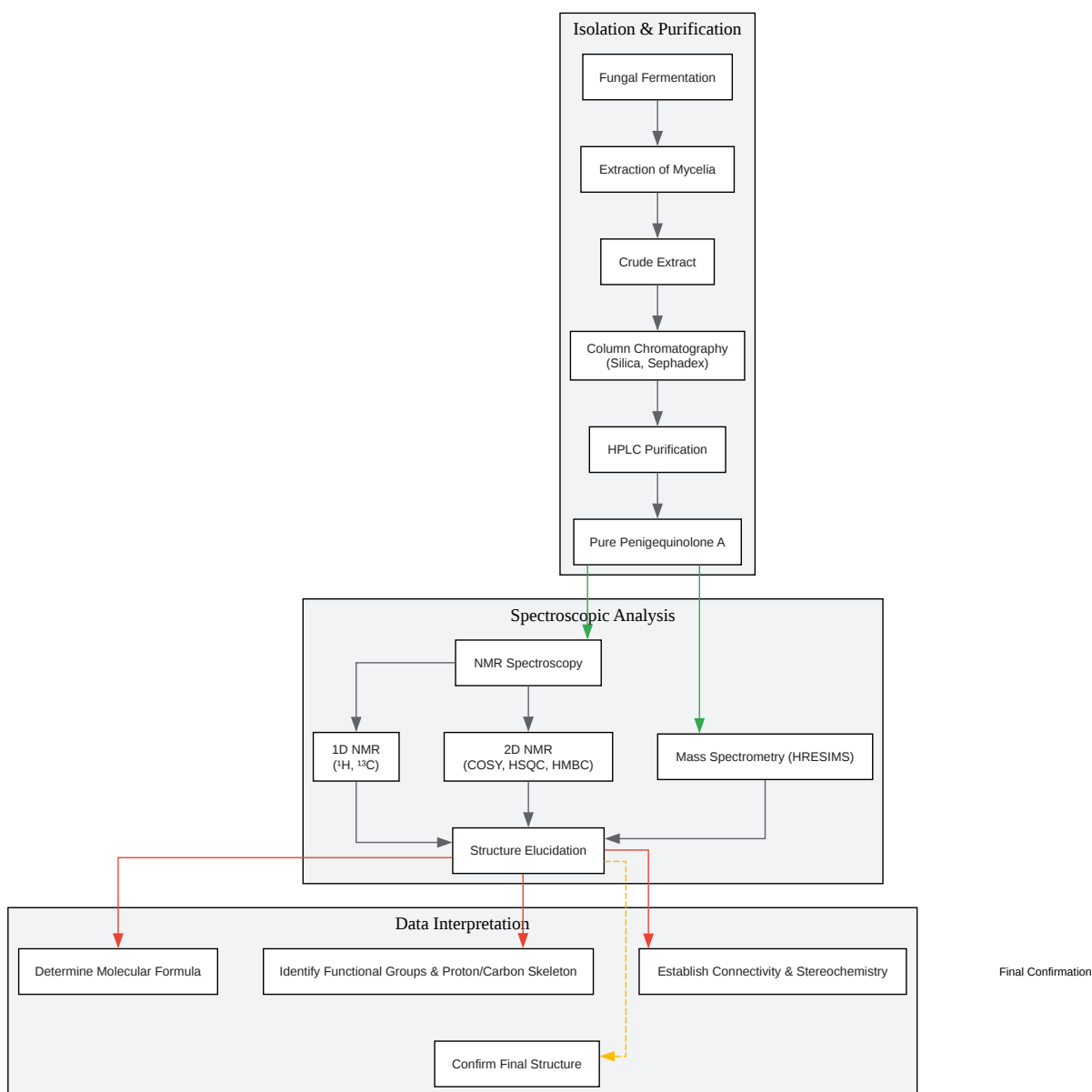
Spectroscopic Analysis

- NMR Spectroscopy:
 - ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
 - Tetramethylsilane (TMS) is used as an internal standard.
 - Data is processed using appropriate NMR software.

- Mass Spectrometry:
 - High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.
 - The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
 - Data is acquired in positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Penigequinolone A**.



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References

- 1. researchgate.net [researchgate.net]
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